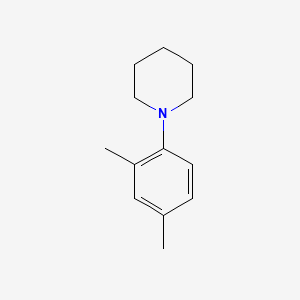

N-(2,4-Dimethylphenyl)piperidine

説明

N-(2,4-Dimethylphenyl)piperidine is a piperidine derivative featuring a 2,4-dimethylphenyl substituent on the nitrogen atom. This compound is of interest in medicinal chemistry due to its structural versatility and bioactivity. The 2,4-dimethyl substitution pattern on the aromatic ring introduces steric and electronic effects that influence its physicochemical properties and interactions with biological targets. It has been synthesized via methods involving piperidine and dimethylformamide (DMF) under mild conditions . Its applications span antimicrobial agents and intermediates for complex molecules, such as BET bromodomain inhibitors .

特性

CAS番号 |

81506-14-1 |

|---|---|

分子式 |

C13H19N |

分子量 |

189.30 g/mol |

IUPAC名 |

1-(2,4-dimethylphenyl)piperidine |

InChI |

InChI=1S/C13H19N/c1-11-6-7-13(12(2)10-11)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |

InChIキー |

UCWWONCTWSKJGT-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)N2CCCCC2)C |

製品の起源 |

United States |

準備方法

Mechanistic Foundations and Reaction Optimization

Copper-mediated N-arylation has emerged as a cornerstone for constructing aryl-amine bonds. The modified Nesmeyanov protocol, employing diaryliodonium salts as arylating agents, offers a robust framework for this transformation. In the context of electron-deficient nitrogen heterocycles, Guo and You demonstrated that Cu(OAc)₂·H₂O catalyzes the coupling of diaryliodonium salts with pyridine derivatives in DMF at elevated temperatures (60–80°C), achieving yields up to 95% for thienyl-substituted products. For N-(2,4-dimethylphenyl)piperidine-1-carboxamide, this method could theoretically involve reacting piperidine-1-carboxamide with bis(2,4-dimethylphenyl)iodonium salts under analogous conditions.

Critical to this approach is the electrophilicity of the iodonium species, which facilitates oxidative addition to the copper center. The 2,4-dimethylphenyl group, being electron-rich, may necessitate adjusted reaction parameters compared to electron-deficient aryl partners. For instance, lower temperatures (40–60°C) and extended reaction times (24–48 hours) might mitigate potential side reactions such as homocoupling.

Solvent and Ligand Effects

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination Dynamics

Palladium-catalyzed C–N bond formation, exemplified in vortioxetine synthesis, provides a template for constructing the target carboxamide. Patent WO2014191548A1 outlines a palladium/phosphine ligand system (e.g., Xantphos or BINAP) that facilitates coupling between 2-bromoiodobenzene derivatives and piperazine nucleophiles. Translating this to N-(2,4-dimethylphenyl)piperidine-1-carboxamide would require substituting piperazine with piperidine-1-carboxamide and selecting appropriate aryl halides.

Key considerations include:

- Base selection : K₃PO₄ proved effective in vortioxetine synthesis, achieving 17% yield under thermal conditions (120°C).

- Halide reactivity : Aryl iodides generally outperform bromides in coupling efficiency, though cost and availability may favor bromide substrates.

Nucleophilic Aromatic Substitution Pathways

Base-Mediated Displacement Reactions

Nucleophilic substitution offers a metal-free alternative, particularly for electron-deficient aryl substrates. Piperidine-1-carboxamide, acting as a nucleophile, could displace leaving groups (e.g., nitro or sulfonyl) from 2,4-dimethylphenyl precursors. Patent EP2930171A1 details such a strategy for sulfane intermediates, utilizing K₃PO₄ at 120°C to drive the reaction. However, the electron-donating methyl groups on the aryl ring may necessitate harsher conditions (e.g., 150–180°C) or microwave assistance to achieve reasonable conversion rates.

Low-Temperature Kinetics

WO2017137048A1 reports successful nucleophilic substitutions at ≤20°C when employing highly activated electrophiles, such as aryl fluorides with ortho/para-directing groups. While 2,4-dimethylphenyl derivatives lack inherent activation, introducing temporary electron-withdrawing groups (e.g., nitro) followed by reductive methylation could circumvent this limitation.

Carboxamide Formation via Acyl Transfer

Enzymatic and Green Chemistry Alternatives

Emerging biocatalytic methods using lipases or proteases could enable aqueous-phase amidation under mild conditions (25–40°C). While absent from the current dataset, such approaches align with industrial trends toward sustainable synthesis and merit exploration.

Comparative Analysis of Synthetic Methodologies

Reaction Parameter Benchmarking

Efficiency and Practical Considerations

Transition metal-catalyzed methods, while efficient, face challenges in catalyst recovery and residual metal contamination—critical factors in pharmaceutical applications. Copper systems offer cost advantages over palladium but may require stringent oxygen exclusion to prevent Cu(I)/Cu(II) disproportionation. Nucleophilic pathways, though operationally simpler, struggle with regioselectivity in polysubstituted arenes.

化学反応の分析

Types of Reactions

N-(2,4-Dimethylphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that may involve catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of N-(2,4-Dimethylphenyl)piperidine .

科学的研究の応用

N-(2,4-Dimethylphenyl)piperidine has several scientific research applications:

作用機序

The mechanism of action of N-(2,4-Dimethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact mechanism can vary depending on the specific application and the biological system involved .

類似化合物との比較

Comparison with Structural Analogs

Substituent Position Effects

The position of methyl groups on the phenyl ring significantly impacts biological activity and electronic properties:

- N-(2,4-Dimethylphenyl)piperidine: Exhibits enhanced antibacterial activity compared to monosubstituted analogs. For example, against Salmonella typhi, its derivative (8a) showed an MIC of 11.38 ± 1.25 µg/mL, outperforming the 2-methylphenyl derivative (8g, MIC = 10.63 ± 0.97 µg/mL) but remaining less potent than ciprofloxacin (7.15 µg/mL) .

- N-(2,6-Dimethylphenyl)piperidine: The symmetrical 2,6-substitution reduces steric hindrance but may decrease antibacterial efficacy. Against Pseudomonas aeruginosa, its derivative (8d) had an MIC of 11.35 ± 1.75 µg/mL, slightly higher than the 2,4-dimethyl analog .

- This suggests reduced electron-donating capacity and weaker target binding .

Electronic and Spectroscopic Properties

- Ionization Potentials (IPs): N-(2,4-Dimethylphenyl)piperidine (IP ≈ 9.5 eV) has a lower IP than N-phenylpiperidine (9.85 eV), indicating improved electron-donating ability due to methyl groups. This enhances interactions with electrophilic targets, such as bacterial enzymes .

- NMR Data : The 2,4-dimethylphenyl group in derivative 8a shows distinct methyl singlets at δ 2.26 (CH3-4") and δ 2.15 (CH3-2"), contrasting with the symmetrical splitting in 2,6-dimethyl isomers .

Antibacterial Efficacy

| Compound | Substituent Position | MIC (µg/mL) S. typhi | MIC (µg/mL) P. aeruginosa |

|---|---|---|---|

| N-(2,4-Dimethylphenyl)piperidine (8a) | 2,4-dimethylphenyl | 11.38 ± 1.25 | 10.45 ± 0.94 |

| N-(2-Methylphenyl) (8g) | 2-methylphenyl | 10.63 ± 0.97 | 10.45 ± 0.94 |

| N-(2,6-Dimethylphenyl) (8d) | 2,6-dimethylphenyl | - | 11.35 ± 1.75 |

| Ciprofloxacin (Reference) | - | 7.15 ± 1.29 | 8.21 ± 1.21 |

The 2,4-dimethyl substitution enhances Gram-negative activity, likely due to optimized lipophilicity and membrane penetration .

Neurotoxic Metabolites

N-(2,4-Dimethylphenyl)piperidine derivatives are metabolized to neurotoxic intermediates like 2,4-dimethylaniline (2,4-DMA), a pathway shared with pesticides such as amitraz . This contrasts with N-(2,6-dimethylphenyl) analogs, which exhibit slower metabolic degradation .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Addition | 2,4-Dimethylaniline, DCM, 0–5°C | 75–85 | |

| Reductive Amination | NaBH4, MeOH, RT | 65–70 |

[Advanced] How can X-ray crystallography and software tools validate the molecular structure of N-(2,4-Dimethylphenyl)piperidine?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement (via SHELX suite) resolves bond lengths, angles, and torsional parameters. ORTEP-3 generates thermal ellipsoid diagrams to visualize atomic displacement. For accurate validation:

- Collect high-resolution data (θ ≤ 25°) using Mo-Kα radiation.

- Refine anisotropic displacement parameters with SHELXL’s least-squares algorithm.

- Cross-validate hydrogen positions using Fourier difference maps.

Discrepancies in R-factors (>5%) may indicate twinning or disorder, requiring alternative space group assignment .

[Basic] What purification and characterization methods ensure high-purity N-(2,4-Dimethylphenyl)piperidine?

Post-synthesis, purify via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water). Characterization includes:

- NMR : ¹H/¹³C spectra in CDCl3 to confirm substituent integration (e.g., aromatic protons at δ 6.8–7.2 ppm).

- GC-MS : Retention time and molecular ion peak (m/z ~203) verify purity.

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

[Advanced] Which computational methods predict the electronic properties of N-(2,4-Dimethylphenyl)piperidine derivatives?

Density Functional Theory (DFT) at B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. Use Gaussian 09 or ORCA for:

- Nonlinear optical (NLO) properties: Polarizability (α) and hyperpolarizability (β) via finite-field approach.

- Charge distribution: Natural Population Analysis (NPA) identifies electron-rich/depleted regions.

Validate with experimental UV-Vis spectra (λmax ~260 nm in ethanol) .

[Basic] What safety protocols are critical during handling of N-(2,4-Dimethylphenyl)piperidine?

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (P301+P310 for acute toxicity).

- Storage : In airtight containers under nitrogen at 2–8°C.

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .

[Advanced] How do metabolic pathways of N-(2,4-Dimethylphenyl)piperidine derivatives influence their bioactivity?

In vitro studies using liver microsomes (e.g., rat CYP450 enzymes) identify metabolites like N-(2,4-Dimethylphenyl)formamide (via oxidative N-dealkylation). LC-MS/MS tracks metabolic stability (t½ > 60 min indicates low clearance). Competing pathways (e.g., hydroxylation vs. sulfonation) alter receptor binding affinity; use kinetic assays (IC50) to correlate metabolite profiles with activity .

[Advanced] How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Discrepancies between SCXRD (bond length = 1.54 Å) and DFT-predicted values (1.52 Å) may arise from crystal packing effects. Strategies:

- Re-measure NMR in DMSO-d6 to detect solvent-induced shifts.

- Compare IR carbonyl stretches (1690–1710 cm⁻¹) with computed vibrational spectra.

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing XRD data .

[Basic] What in vitro assays assess the pharmacological potential of N-(2,4-Dimethylphenyl)piperidine?

- Receptor Binding : Radioligand displacement (e.g., [³H]spiperone for dopamine D2 receptors).

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase IC50 determination).

- Cytotoxicity : MTT assay on HEK-293 cells (EC50 > 100 µM suggests low toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。